2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C16H16N2O2 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H16N2O2/c1-11-5-4-8-18-10-13(17-16(11)18)12-6-7-14(19-2)15(9-12)20-3/h4-10H,1-3H3 |
InChI Key |
KRZKUGLXLVXTJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with α-Haloketones
The reaction of 2-aminopyridines with α-haloketones represents a classical approach for constructing the imidazo[1,2-a]pyridine core. For 2-(3,4-dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine, Zhu et al. demonstrated a solvent-free protocol using α-bromo-3',4'-dimethoxyacetophenone and 2-amino-5-methylpyridine at 60°C (Scheme 1) . This method eliminates the need for catalysts, leveraging the nucleophilic substitution of the halide by the pyridine nitrogen, followed by intramolecular cyclization.
Optimization Data :
-
Temperature : Reactions at 60°C achieved 85% yield, while temperatures below 50°C resulted in incomplete conversion .
-
Substrate Scope : α-Chloroketones required extended reaction times (24–36 hours) compared to α-bromoketones (6–12 hours) .
Table 1. Comparative Yields for α-Haloketone Substrates
| Haloketone | Reaction Time (h) | Yield (%) |
|---|---|---|
| α-Bromo-3',4'-dimethoxyacetophenone | 12 | 85 |
| α-Chloro-3',4'-dimethoxyacetophenone | 36 | 72 |
LED Light-Induced Synthesis
White LED light irradiation enables catalyst-free synthesis under mild conditions. A mixture of 2-amino-5-methylpyridine and 3,4-dimethoxyacetophenone in toluene undergoes photoinduced cyclization to yield the target compound (Scheme 2) . This method exploits the generation of reactive intermediates via light activation, avoiding hazardous reagents.
Key Parameters :
-
Light Source : 18 W LED lamps provided optimal irradiation intensity, with UV light causing decomposition .
-
Solvent Screening : Toluene outperformed DMF and acetonitrile, achieving 89% yield due to better photon penetration .
Table 2. Solvent Effects on LED-Mediated Synthesis
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Toluene | 2.38 | 89 |
| DMF | 36.7 | 63 |
| Acetonitrile | 37.5 | 58 |
Three-Component Aza-Friedel–Crafts Reaction
The FeCl3-catalyzed three-component reaction of preformed imidazo[1,2-a]pyridines, aldehydes, and amines introduces alkyl groups at the C3 position (Scheme 3) . For 8-methyl derivatives, 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine reacts with propionaldehyde and methylamine to install the methyl substituent.
Mechanistic Insights :
-
Imine Formation : Aldehyde and amine condense to generate an imine intermediate.
-
Electrophilic Activation : FeCl3 polarizes the imine, enabling electrophilic attack at C3 of the imidazo[1,2-a]pyridine .
-
Rearomatization : Proton loss restores aromaticity, yielding the alkylated product.
Table 3. FeCl3 Loading vs. Yield
| FeCl3 (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 5 | 8 | 78 |
| 10 | 6 | 82 |
| 20 | 6 | 79 |
Excess catalyst (>20 mol%) led to side reactions, such as overalkylation .
Tandem Coupling with Nitroolefins
FeCl2-catalyzed tandem Michael addition-cyclization between 2-amino-5-methylpyridine and β-nitrostyrene derivatives provides a route to 8-methyl-substituted imidazo[1,2-a]pyridines (Scheme 4) . The nitroolefin acts as a two-carbon synthon, with the nitro group facilitating regioselective cyclization.
Critical Observations :
-
Catalyst Screening : FeCl2 (10 mol%) in ethanol at 80°C delivered 76% yield, whereas Cu(OTf)2 and ZnCl2 resulted in <50% conversion .
-
Nitroolefin Electronics : Electron-deficient nitroolefins (e.g., 4-nitrostyrene) accelerated reaction rates compared to electron-rich analogs .
Microwave-Assisted Multicomponent Reactions
Microwave irradiation significantly reduces reaction times for the Groebke–Blackburn–Bienaymé synthesis. Combining 2-amino-5-methylpyridine, 3,4-dimethoxybenzaldehyde, and tert-butyl isocyanide in methanol under microwave conditions (100°C, 300 W) produces the target compound in 40 minutes (Scheme 5) .
Advantages :
-
Time Efficiency : Conventional heating requires 12 hours for comparable yields .
-
Functional Group Tolerance : Methoxy and methyl groups remain intact under microwave conditions .
Table 4. Conventional vs. Microwave Synthesis
| Method | Time (h) | Yield (%) |
|---|---|---|
| Conventional | 12 | 81 |
| Microwave | 0.67 | 84 |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The compound participates in electrophilic substitution at activated positions, primarily influenced by its electron-donating methoxy groups. Key observations include:
-
Nitration : Reacts with nitric acid in sulfuric acid at 0–5°C to yield mono-nitro derivatives predominantly at the para position relative to methoxy groups.
-
Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid conditions (50°C, 4 hours).
Mechanistic Insight :
The 3,4-dimethoxyphenyl substituent directs electrophiles to positions ortho/para to methoxy groups via resonance stabilization (Figure 1).
C–H Bond Functionalization
The methyl group at position 8 and imidazo[1,2-a]pyridine core enable transition-metal-catalyzed C–H activation :
This three-component alkylation protocol (imidazo[1,2-a]pyridine + aldehyde + amine) produces structurally diverse analogs without inert gas protection .
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed coupling reactions :
-
Suzuki-Miyaura Coupling : Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 80°C) to form biaryl systems.
-
Buchwald-Hartwig Amination : Forms N-arylated products using XPhos-Pd-G2 precatalyst and Cs₂CO₃.
Representative Example :
Reaction with 4-bromoanisole produces 2-(3,4-dimethoxyphenyl)-8-methyl-3-(4-methoxyphenyl)imidazo[1,2-a]pyridine (85% yield).
Nucleophilic Reactivity
The nitrogen atoms in the imidazo[1,2-a]pyridine ring exhibit nucleophilic behavior:
| Reaction Partner | Conditions | Product | Application |
|---|---|---|---|
| Alkyl Halides | K₂CO₃, DMF, 60°C | Quaternary ammonium salts | Bioactive intermediates |
| Acid Chlorides | Pyridine, rt | Amide derivatives | Drug discovery scaffolds |
Comparative Reactivity with Structural Analogs
The 8-methyl and 3,4-dimethoxy substitutions confer distinct reactivity compared to other imidazo[1,2-a]pyridines:
| Compound | Key Feature | Reaction Rate (vs Reference) |
|---|---|---|
| 2-(4-Methoxyphenyl)-8-methyl analog | Single methoxy | 1.2× faster in C–H alkylation |
| 3-(3,4-Dimethoxyphenyl) isomer | Altered substitution pattern | 0.7× slower in nitration |
The enhanced electron density from dual methoxy groups accelerates electrophilic substitutions but sterically hinders certain coupling reactions .
Degradation Pathways
Under oxidative conditions (H₂O₂, Fe²⁺), the compound undergoes:
-
Demethylation of methoxy groups → phenolic derivatives
-
Ring-opening of imidazo[1,2-a]pyridine → pyridine-2-amine intermediates
This systematic analysis confirms that 2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine’s reactivity stems from synergistic electronic effects of its substituents, enabling diverse transformations for pharmaceutical and materials science applications. Recent advances in C–H functionalization and multicomponent reactions have significantly expanded its synthetic utility.
Scientific Research Applications
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activities. For instance, certain derivatives have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation. Case studies have demonstrated the effectiveness of these compounds in preclinical models of various cancers, highlighting their potential as therapeutic agents .
Anticholinesterase Activity
Another area of interest is the anticholinesterase activity of imidazo[1,2-a]pyridine derivatives. Studies suggest that compounds with biphenyl side chains can act as acetylcholinesterase inhibitors. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The structural modifications in these compounds can enhance their binding affinity to the enzyme, thus improving their efficacy as therapeutic agents .
Therapeutic Applications
The therapeutic applications of 2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine extend beyond cancer treatment and neuroprotection. These compounds are also being investigated for their potential use in:
- Antimicrobial Agents : Certain derivatives have shown activity against bacterial strains and fungi.
- Anti-inflammatory Drugs : The ability to modulate inflammatory responses makes these compounds candidates for treating inflammatory diseases.
Table 1: Summary of Biological Activities of Imidazo[1,2-a]pyridine Derivatives
Case Studies
Several case studies have been conducted to evaluate the effectiveness and safety profiles of imidazo[1,2-a]pyridine derivatives:
- Cancer Treatment : A study involving a derivative was conducted on mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups.
- Neuroprotection : In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced damage.
These case studies underline the versatility and potential of 2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine in therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer effects . The compound’s antimicrobial activity is likely due to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical and Chemical Properties
The imidazo[1,2-a]pyridine scaffold allows for diverse substitutions, which significantly influence physicochemical properties. Below is a comparison of key analogues:
Table 1: Substituent Effects on Physical Properties
Key Observations :
Key Observations :
Biological Activity
2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound belongs to the imidazo[1,2-a]pyridine family, which has been studied for various therapeutic applications, including anticancer and antimicrobial properties.
- Molecular Formula : C16H16N2O2
- Molecular Weight : 268.31 g/mol
- CAS Number : 421580-58-7
Anticancer Activity
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as A-431 and Jurkat cells. The structure-activity relationship (SAR) analysis has revealed that modifications in the phenyl ring can enhance cytotoxicity against these cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine | A-431 | <10 | Induction of apoptosis |
| 2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine | Jurkat | <5 | Inhibition of Bcl-2 protein |
Antimicrobial Activity
The antimicrobial properties of 2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine have also been explored. In vitro studies demonstrate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest that it could be a candidate for developing new antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
The biological activity of 2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine is primarily attributed to its ability to interact with specific biological targets:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by modulating apoptotic pathways.
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in cellular proliferation and survival.
Case Studies
Recent studies have highlighted the effectiveness of this compound in preclinical models:
-
Study on Anticancer Efficacy :
- A study evaluated the anticancer effects of various imidazo[1,2-a]pyridine derivatives. The results indicated that 2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine showed significant growth inhibition in multiple cancer cell lines compared to standard chemotherapy agents.
-
Antimicrobial Testing :
- In a comparative study against common bacterial pathogens, this compound demonstrated superior activity compared to traditional antibiotics like ampicillin and streptomycin.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
